molecular formula C14H14ClF3N2O3 B2696102 ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate CAS No. 1424657-26-0

ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate

Cat. No.: B2696102
CAS No.: 1424657-26-0
M. Wt: 350.72
InChI Key: AURBZYVZGZGQNZ-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate is a synthetic organic compound with a complex structure It is characterized by the presence of a chloropyridinyl group, a trifluoroethyl group, and an enamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate typically involves a multi-step process. One common method starts with the preparation of the chloropyridinyl intermediate, which is then reacted with an appropriate trifluoroethylamine derivative under controlled conditions to form the enamido linkage. The final step involves esterification to introduce the ethyl acetate group. Reaction conditions often include the use of organic solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Purification steps, including crystallization, distillation, and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in new derivatives with modified functional groups.

Scientific Research Applications

Ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate involves its interaction with specific molecular targets. The chloropyridinyl group can bind to enzymes or receptors, modulating their activity. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its passage through cellular membranes. The enamido linkage plays a role in stabilizing the compound’s structure and influencing its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-chloropyridin-4-yl)acetate: A simpler analog lacking the trifluoroethyl and enamido groups.

    2-Chloropyridine: A basic building block used in the synthesis of more complex derivatives.

    Trifluoroethylamine: A component used in the synthesis of various trifluoroethyl-containing compounds.

Uniqueness

Ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroethyl group enhances its stability and lipophilicity, while the enamido linkage provides structural rigidity and reactivity. These features make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-[3-(2-chloropyridin-4-yl)prop-2-enoyl-(2,2,2-trifluoroethyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClF3N2O3/c1-2-23-13(22)8-20(9-14(16,17)18)12(21)4-3-10-5-6-19-11(15)7-10/h3-7H,2,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURBZYVZGZGQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CC(F)(F)F)C(=O)C=CC1=CC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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